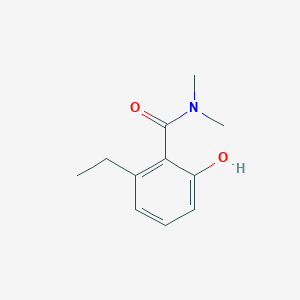
3-Hydroxypyridine-2,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypyridine-2,5-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions and a hydroxyl group at the 3 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxypyridine-2,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 3-hydroxypyridine derivatives. For example, the oxidation of 3-hydroxypyridine with manganese dioxide can yield this compound . Another method involves the use of bio-based furfural as a starting material, which is converted to 3-hydroxypyridine through a catalytic process involving Raney iron and ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve the use of solvents, temperature control, and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxypyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products
Oxidation: 3-Hydroxypyridine-2,5-dicarboxylic acid.
Reduction: 3-Hydroxypyridine-2,5-dimethanol.
Substitution: 3-Hydroxy-2,5-dicarbalkoxypyridine.
Applications De Recherche Scientifique
3-Hydroxypyridine-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxypyridine-2,5-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
3-Hydroxypyridine-2,5-dicarbaldehyde can be compared with other pyridinecarboxaldehydes, such as:
Picolinaldehyde (Pyridine-2-carboxaldehyde): Contains an aldehyde group at the 2 position.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Contains an aldehyde group at the 3 position.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Contains an aldehyde group at the 4 position.
Propriétés
Formule moléculaire |
C7H5NO3 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
3-hydroxypyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-7(11)6(4-10)8-2-5/h1-4,11H |
Clé InChI |
PNEIPFMGGFFDBX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


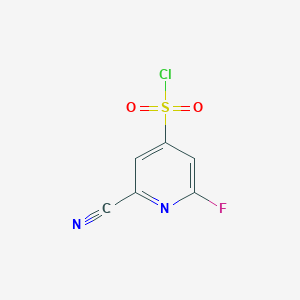
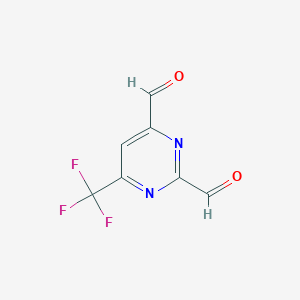


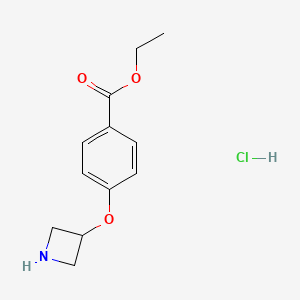

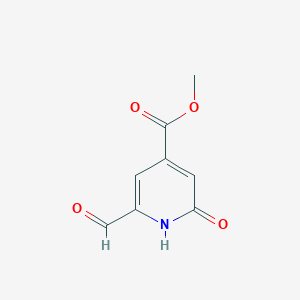

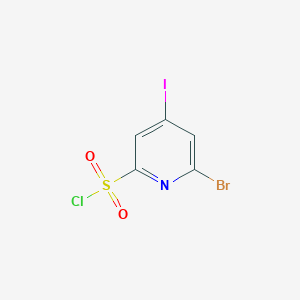

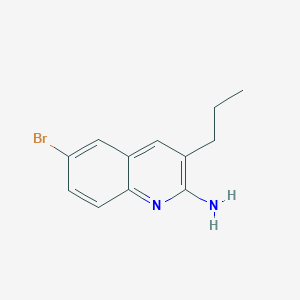
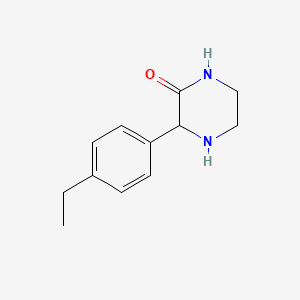
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
